(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Understanding Acrylonitrile and Related Compounds
Acrylonitrile, a compound related to the structural domain of the chemical , serves as a fundamental building block in the manufacture of plastics, fibers, and other polymers. Research into the biological interactions and environmental implications of acrylonitrile has been extensive due to its widespread industrial use and presence in cigarette smoke. Studies on hemoglobin adducts from acrylonitrile, such as those conducted by Fennell et al. (2000), provide insight into the metabolic pathways and potential health impacts of exposure to acrylonitrile and its metabolites. These investigations are crucial for understanding the toxicological profiles of related compounds (Fennell, MacNeela, Morris, Watson, Thompson, & Bell, 2000).
Polybrominated Diphenyl Ethers (PBDEs) in Environmental Health
The study of PBDEs, as reported by Schecter et al. (2003), while focusing on a different class of compounds, illustrates the significance of monitoring persistent organic pollutants in human tissues and the environment. This research underscores the necessity of tracking chemicals that possess potential health risks due to their stability and bioaccumulation capabilities. The findings from such studies are vital for the regulatory oversight and safe use of chemicals with structural or functional similarities (Schecter, Pavuk, Päpke, Ryan, Birnbaum, & Rosen, 2003).
Chemosensitivity and Cancer Research
In the realm of oncology, the exploration of chemosensitivity, as seen in the work of Kabeshima et al. (2002), leverages the biochemical interactions between therapeutics and cellular targets. Understanding the molecular foundations of chemosensitivity assists in the development of effective cancer treatments. Such research is indicative of the broader applications of chemical compounds in medical science and highlights the potential therapeutic uses of novel organic molecules (Kabeshima, Kubota, Watanabe, Hasegawa, Furukawa, & Kitajima, 2002).
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)20-13-28-22(25-20)16(11-23)12-24-19-10-17(26-3)6-8-21(19)27-4/h5-10,12-13,24H,1-4H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGOJNHTZZUESF-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.